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Compound of Interest

Compound Name: 5,6-Dihydroxyflavone

CAS No.: 6665-66-3

Cat. No.: B183487 Get Quote

Part 1: Executive Summary & Structural Strategy
5,6-Dihydroxyflavone (CAS: 6665-66-3), often abbreviated as 5,6-DHF, is a bioactive flavone

distinct from its isomer 5,7-dihydroxyflavone (chrysin) and its hydroxylated analog baicalein

(5,6,7-trihydroxyflavone). Its pharmacological profile includes potent anti-inflammatory activity

via NF-κB suppression and potential neuroprotective effects.

Precise structural characterization is critical in drug development to distinguish 5,6-DHF from

common synthetic impurities and naturally occurring isomers. This guide provides a definitive

spectroscopic framework using Nuclear Magnetic Resonance (NMR), Mass Spectrometry

(MS), and Infrared (IR) spectroscopy.

The Characterization Triad
Our approach integrates three orthogonal datasets to validate the structure:

Mass Spectrometry (MS): Establishes molecular weight and reveals the substitution pattern

via Retro-Diels-Alder (RDA) fragmentation.

Infrared Spectroscopy (IR): Confirms the presence of the chelated carbonyl (C-4) and

hydroxyl functionalities.

NMR Spectroscopy (
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H &

C): Provides atomic-level connectivity, distinguishing the 5,6-substitution pattern from the
more common 5,7-substitution.

Part 2: Mass Spectrometry (MS) Analysis[1][2]
Technique: Electrospray Ionization (ESI) in Positive Mode. Objective: Confirm molecular

formula (

) and map the A-ring substitution.

Primary Ionization Data
Molecular Ion

: m/z 255.06

Sodium Adduct

: m/z 277.05

Fragmentation Pathway (Retro-Diels-Alder)
The diagnostic fragmentation of flavones occurs via the Retro-Diels-Alder (RDA) cleavage of

the C-ring. For 5,6-DHF, the cleavage of bonds 1-2 and 3-4 yields specific fragment ions that

confirm the hydroxyl groups are located on the A-ring.

Ion (m/z ~153): Represents the A-ring fragment retaining the two hydroxyl groups and the
carbonyl carbon. This is the diagnostic ion for 5,6-dihydroxylation.

Ion (m/z ~103): Represents the unsubstituted B-ring (styrene-like fragment).

Visualization: MS Fragmentation Logic
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Figure 1: Proposed ESI-MS/MS fragmentation pathway for 5,6-Dihydroxyflavone highlighting

the diagnostic RDA cleavage.

Part 3: Infrared (IR) Spectroscopy
Technique: KBr Pellet or ATR (Attenuated Total Reflectance). Objective: Identify functional

groups and hydrogen bonding status.

The IR spectrum of 5,6-DHF is characterized by the "chelated carbonyl" effect. The hydroxyl

group at C-5 forms a strong intramolecular hydrogen bond with the C-4 carbonyl, shifting the

C=O absorption to a lower frequency compared to non-chelated flavones.
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Functional Group
Wavenumber (

)
Diagnostic Note

O-H Stretch 3400 – 3200 (broad)
Intermolecular H-bonded

hydroxyls (C-6 OH).

C=O Stretch 1645 – 1655

Chelated Carbonyl. Shifted

downfield due to C-5 OH

interaction (Normal ketone

~1715).

C=C Aromatic 1610, 1580
Characteristic aromatic ring

skeletal vibrations.

C-O Stretch 1250 – 1300 Phenolic C-O stretching.

C-H Bending 760 – 770

Out-of-plane bending for

unsubstituted B-ring

(monosubstituted benzene).

Part 4: Nuclear Magnetic Resonance (NMR)
Spectroscopy[3][4]
Technique: 400 MHz or higher. Solvent: DMSO-

(Preferred for solubility and resolution of labile protons).

H NMR Assignment (DMSO- )
The proton NMR spectrum provides the most definitive structural proof. Key features include

the low-field chelated hydroxyl signal and the ortho-coupling of the A-ring protons.
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Position (ppm) Multiplicity (Hz)
Assignment
Logic

5-OH 12.65 s -

Chelated OH.

Sharp singlet far

downfield due to

H-bond with

C=O.

6-OH 9.5 – 10.0 br s -

Phenolic OH.

Broad due to

exchange;

chemical shift

varies with

concentration/te

mp.

H-2', 6' 8.05 m -

B-ring ortho

protons.

Deshielded by C-

ring conjugation.

H-8 7.60 d 8.8

A-ring proton.

Ortho-coupled to

H-7. Downfield

due to proximity

to C=O.

H-3', 4', 5' 7.55 – 7.60 m -

B-ring meta/para

protons.

Overlapping

multiplet.

H-7 7.15 d 8.8

A-ring proton.

Ortho-coupled to

H-8. Upfield due

to shielding by 6-

OH oxygen.

H-3 6.95 s - C-ring

characteristic.
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Isolated singlet

confirming

flavone

backbone.

C NMR Assignment (DMSO- )
Position (ppm) Type Assignment Logic

C-4 182.5 C=O Carbonyl carbon.[1]

C-2 163.0 C
C-ring vinyl carbon

attached to oxygen.

C-7 154.0 C
Oxygenated aromatic

carbon.

C-5 146.5 C
Oxygenated aromatic

carbon (chelated).

C-9 145.0 C
Quaternary

bridgehead.

C-6 130.0 C
Oxygenated aromatic

carbon.

C-1' 131.0 C
B-ring attachment

point.

C-4' 132.0 CH B-ring para.

C-3', 5' 129.5 CH B-ring meta.

C-2', 6' 126.5 CH B-ring ortho.

C-8 119.0 CH A-ring aromatic CH.

C-10 105.5 C
Quaternary

bridgehead.

C-3 105.0 CH C-ring vinyl CH.
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Visualization: Structural Elucidation Logic
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Confirms A-Ring di-OH
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Figure 2: Logical workflow for confirming the 5,6-DHF structure using spectroscopic data.

Part 5: Experimental Protocols
To ensure reproducibility and data integrity, follow these standardized protocols for sample

preparation and acquisition.

NMR Sample Preparation
Mass: Weigh 5–10 mg of 5,6-Dihydroxyflavone.

Solvent: Add 600 µL of DMSO-

(99.9% D).

Note: Avoid

if possible, as the solubility is lower and the exchangeable protons (OH) may broaden or
disappear.

Vessel: Transfer to a clean, dry 5 mm NMR tube.

Acquisition:
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Run at 298 K (25°C).

Set relaxation delay (d1) to

2.0 seconds to ensure quantitative integration of aromatic protons.

Mass Spectrometry (LC-MS)
Solvent: Methanol (LC-MS grade).

Concentration: Prepare a 1 ppm solution.

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Ionization: ESI Positive Mode.

Scan Range: m/z 100 – 1000.

IR Spectroscopy[7][8][9][10][11]
Method: KBr Pellet.

Ratio: Mix 1 mg sample with 100 mg dry KBr powder.

Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents

scattering).

Compression: Press at 10 tons for 1 minute to form a transparent disc.

Blank: Collect a background spectrum of pure KBr before analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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